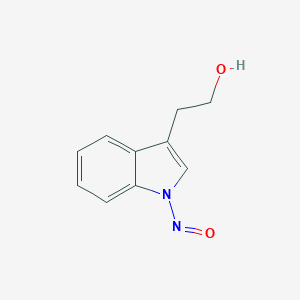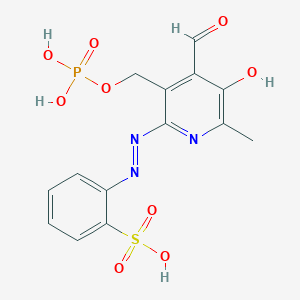
Ppaps
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonoformic acid or PPAPs (2-carboxyethyl) phosphonic acid is a chemical compound that has a wide range of applications in the field of scientific research. PPAPs are a class of compounds that are structurally similar to amino acids and are known to exhibit a variety of biological activities. In
Mecanismo De Acción
PPAPs are known to inhibit the activity of certain enzymes, including viral proteases and RNA polymerases. They also interfere with the biosynthesis of nucleic acids, which are essential for the replication of viruses and bacteria. PPAPs have been shown to inhibit the replication of a variety of viruses, including HIV, herpes simplex virus, and influenza virus.
Efectos Bioquímicos Y Fisiológicos
PPAPs have been found to have a variety of biochemical and physiological effects. They have been shown to reduce inflammation, oxidative stress, and apoptosis. PPAPs have also been found to increase the production of neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPAPs have several advantages for lab experiments. They are relatively easy to synthesize and can be obtained in large quantities. PPAPs also have a low toxicity profile, which makes them safe for use in animal studies. However, PPAPs have several limitations. They are not very water-soluble, which can make it difficult to administer them to animals. PPAPs can also be metabolized quickly in the body, which can limit their effectiveness.
Direcciones Futuras
There are several future directions for the study of PPAPs. One area of research is the development of more water-soluble derivatives of PPAPs, which would make them easier to administer to animals. Another area of research is the identification of new biological activities of PPAPs. Finally, the development of new synthetic methods for PPAPs could lead to the discovery of new compounds with even more potent biological activities.
Conclusion:
In conclusion, PPAPs are a class of compounds that have a wide range of applications in scientific research. They exhibit a variety of biological activities and have been extensively studied for their antiviral, antibacterial, and neuroprotective properties. PPAPs have several advantages for lab experiments, but also have several limitations. Future research on PPAPs could lead to the discovery of new compounds with even more potent biological activities.
Métodos De Síntesis
PPAPs can be synthesized using a variety of methods, including the reaction of phosphorous acid with acetaldehyde or formaldehyde. Another method involves the reaction of phosphorous acid with ethylene glycol in the presence of a catalyst. The resulting product is then treated with a base to form PPAPs.
Aplicaciones Científicas De Investigación
PPAPs have been extensively studied for their biological activities. They have been found to exhibit antiviral, antibacterial, and antifungal properties. PPAPs have also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PPAPs have been found to have anticancer properties and can be used in cancer therapy.
Propiedades
Número CAS |
121864-87-7 |
|---|---|
Nombre del producto |
Ppaps |
Fórmula molecular |
C14H14N3O9PS |
Peso molecular |
431.32 g/mol |
Nombre IUPAC |
2-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonooxymethyl)pyridin-2-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H14N3O9PS/c1-8-13(19)9(6-18)10(7-26-27(20,21)22)14(15-8)17-16-11-4-2-3-5-12(11)28(23,24)25/h2-6,19H,7H2,1H3,(H2,20,21,22)(H,23,24,25) |
Clave InChI |
RPVOVRHNBSDDRX-VKAVYKQESA-N |
SMILES isomérico |
CC1=N/C(=N\NC2=CC=CC=C2S(=O)(=O)O)/C(=C(C1=O)C=O)COP(=O)(O)O |
SMILES |
CC1=C(C(=C(C(=N1)N=NC2=CC=CC=C2S(=O)(=O)O)COP(=O)(O)O)C=O)O |
SMILES canónico |
CC1=C(C(=C(C(=N1)N=NC2=CC=CC=C2S(=O)(=O)O)COP(=O)(O)O)C=O)O |
Sinónimos |
PPAPS pyridoxal phosphate-6-azophenyl-2'-sulfonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



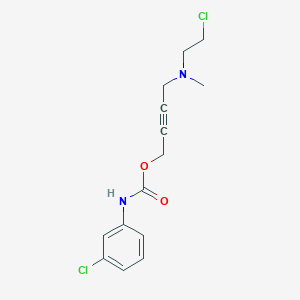
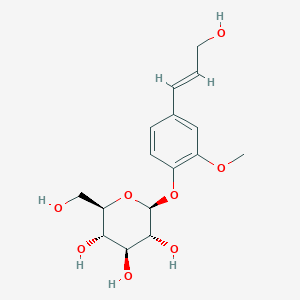
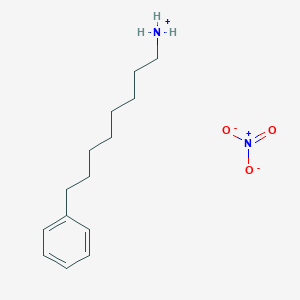
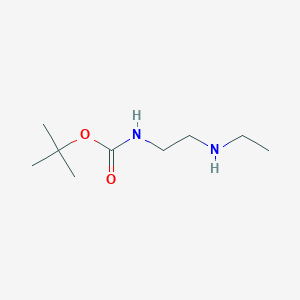
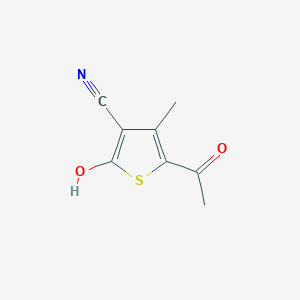
![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)
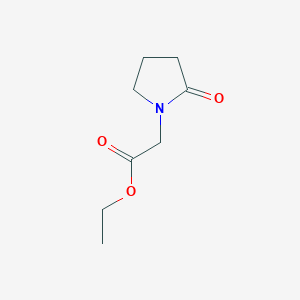
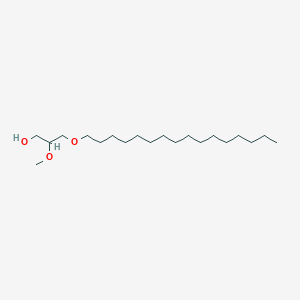
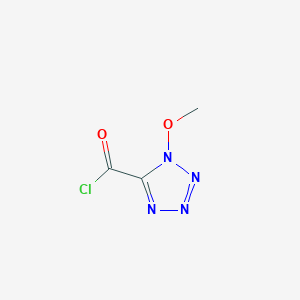
![Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate](/img/structure/B54415.png)
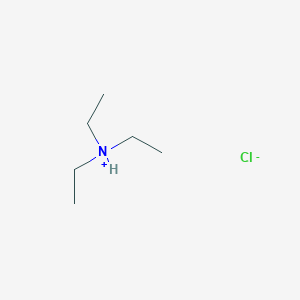
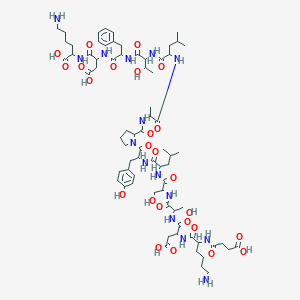
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)
